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Pharmacokinetic Profile of Osilodrostat

The table below summarizes the core pharmacokinetic parameters of osilodrostat.

Parameter

Summary Data

Bioavailability

Time to Max Concentration

(T~max~)

Elimination Half-Life

Protein Binding

Apparent Volume of
Distribution (V~d~)

Route of Elimination

% Excreted Unchanged

Assumed to be essentially complete (rapid and complete oral
absorption) [1].

~1 hour [1] [2]. A high-fat meal can delay T~max~ to 2.5 hours, but this
is not considered clinically significant [3].

~4 hours [1] [3] [2].
Minimal (<40%) for both osilodrostat and its major metabolite [1].

Median of approximately 100 L [1] [2].

Primarily metabolism followed by renal excretion of metabolites [1].

5.2% in urine [1].
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Metabolism and Drug Interaction Potential

Osilodrostat is extensively metabolized, with only a small fraction excreted unchanged.

e Metabolic Pathways: Osilodrostat is metabolized by multiple enzymes, with no single enzyme
contributing more than 25% to its total clearance, reducing its risk as a "victim" of drug-drug
interactions (DDIs) [1] [2].

o ~26% of total clearance is mediated by CYP enzymes (including CYP3A4, CYP2B6, and
CYP2D6) [2].

o ~19% is mediated by UGT enzymes [2].

o The remaining ~50% is mediated by other, non-CYP/non-UGT enzymes [2].

¢ Key Metabolites: The most abundant metabolite in plasma is M34.5 (di-oxygenated osilodrostat).
The major urinary metabolite is M16.5 (osilodrostat glucuronide). Available evidence suggests these
metabolites do not contribute to the drug's therapeutic efficacy [1].

e Osilodrostat as a Perpetrator of DDIs: Osilodrostat can inhibit several CYP enzymes [4] [2].

Enzyme Inhibited Inhibition Potency
CYP1A2 Moderate
CYP2C19 Weak-to-Moderate
CYP2D6 Weak

CYP3AA4/5 Weak

This inhibition profile means osilodrostat may increase the exposure of co-administered drugs that are

substrates for these enzymes.

Experimental Protocol for Drug Interaction Assessment

The key study that characterized osilodroestat's inhibition potential used a validated clinical method [4].

¢ Study Design: A single-center, open-label, fixed-sequence DDI study in healthy adult volunteers.
¢ Probe Substrates: A single oral dose of a "cocktail" containing specific probe drugs was used to
assess the activity of multiple CYP enzymes simultaneously:
o Caffeine (100 mg) for CYP1A2
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o Omeprazole (20 mg) for CYP2C19
o Dextromethorphan (30 mg) for CYP2D6
o Midazolam (2 mg) for CYP3A4/5
¢ Procedure: Subjects received the cocktail alone, followed by a 6-day washout period. They then
received a single 50 mg dose of osilodrostat, followed by the cocktail again 30 minutes later [4].
¢ Pharmacokinetic Analysis: Blood samples were collected at scheduled times after cocktail
administration in both periods. Plasma concentrations of the probe substrates were measured using
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The area under the
concentration-time curve (AUC) and maximum plasma concentration (C~max~) for each probe, with
and without osilodrostat, were compared to determine the geometric mean ratio and 90%
confidence intervals [4].

Metabolic Pathway and Enzyme Selectivity

The following diagram illustrates the metabolic fate of esilodrostat in the body and its interactions with key

enzymes, based on the described research.
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This diagram visualizes the dual role of esilodrostat: it is extensively metabolized by multiple enzymes and

also acts as an inhibitor of several cytochrome P450 enzymes.

Clinical Implications and Dosing

The pharmacokinetic profile of esilodrostat directly informs its clinical use.

e Dosing Schedule: The 4-hour half-life supports a twice-daily oral dosing regimen to maintain stable
therapeutic levels [3].

e Special Populations: No dose adjustment is needed for renal impairment, but patients with
moderate or severe hepatic impairment require a lower starting dose due to increased osilodrostat
exposure [1] [2].

¢ Clinical Monitoring: The short half-life allows for relatively rapid dose titration. Cortisol levels should
be monitored frequently during initial treatment to avoid hypocortisolism and to guide dose
adjustments [1] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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